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Amylopectin, acetate phosphate - 113894-91-0

Amylopectin, acetate phosphate

Catalog Number: EVT-1508712
CAS Number: 113894-91-0
Molecular Formula: C16H17NO2S
Molecular Weight: 0
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Product Introduction

Source

Amylopectin is typically sourced from various starch-rich plants, with corn and potatoes being the most common. The acetate phosphate modification is achieved through chemical processes that involve acetic acid or acetic anhydride in the presence of catalysts like phosphoric acid or methanesulfonic acid. These modifications enhance the functional properties of amylopectin for various applications in food and pharmaceuticals.

Classification

Amylopectin, acetate phosphate can be classified as:

  • Polysaccharide: A carbohydrate polymer composed of numerous glucose units.
  • Modified Starch: A starch derivative that has been chemically altered to improve its properties.
Synthesis Analysis

Methods

The synthesis of amylopectin, acetate phosphate involves several steps:

  1. Preparation of Starch: Granular starch is treated with acetic acid or acetic anhydride.
  2. Catalysis: An acid catalyst, such as methanesulfonic acid or phosphoric acid, is introduced to facilitate the acetylation process.
  3. Reaction Conditions: The reaction typically occurs at elevated temperatures (70°C to 90°C) for a specified duration (10 minutes to several hours), allowing for complete acetylation and phosphorylation.

Technical Details

The synthesis process may include:

  • Heating the starch mixture to promote solubilization.
  • Gradual addition of acetic anhydride while maintaining specific temperature conditions to ensure controlled reaction rates.
  • Monitoring viscosity changes as an indicator of successful acetylation.

The yield and molecular weight distribution of the resulting amylopectin can be analyzed using techniques like size exclusion chromatography, which helps determine the effectiveness of the modification process .

Molecular Structure Analysis

Structure

Amylopectin consists of long chains of glucose units linked primarily by α-1,4 glycosidic bonds, with branching occurring via α-1,6 linkages. The introduction of acetate and phosphate groups alters the hydrogen bonding within the molecule, leading to changes in crystallinity and solubility.

Data

The molecular weight of amylopectin varies significantly based on its source and processing conditions but typically ranges from several hundred thousand to several million daltons. The structural analysis reveals that the degree of branching and chain length distribution directly influences its physical properties .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the formation of amylopectin, acetate phosphate include:

  • Acetylation: The reaction between starch and acetic anhydride produces acetylated derivatives.
  • Phosphorylation: Phosphate groups are introduced through reactions involving phosphoric acid, modifying the hydroxyl groups on glucose units.

Technical Details

These reactions can be monitored through changes in viscosity and pH levels during synthesis. The presence of functional groups can be confirmed using spectroscopic methods such as infrared spectroscopy.

Mechanism of Action

Process

The mechanism by which amylopectin, acetate phosphate functions involves:

  1. Hydrogen Bond Disruption: The introduction of acetate and phosphate groups disrupts existing hydrogen bonds within the amylopectin structure.
  2. Increased Solubility: These modifications enhance solubility in water, making it more accessible for enzymatic action during digestion or processing.
  3. Altered Gelatinization Properties: The modified structure affects gelatinization temperatures and pasting behavior, which are critical for food applications.

Data

Studies have shown that phosphorylated amylopectin exhibits reduced crystallinity compared to unmodified forms, leading to improved functionality in various applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder or granules.
  • Solubility: Enhanced solubility in water due to chemical modifications.
  • Viscosity: Increased viscosity when dissolved in water compared to native amylopectin.

Chemical Properties

  • pH Stability: Generally stable within a pH range suitable for food applications.
  • Thermal Stability: Modified amylopectin shows altered thermal properties, affecting its behavior during cooking or processing.

Relevant data indicates that these modifications lead to significant changes in texture and mouthfeel when used in food products .

Applications

Amylopectin, acetate phosphate has diverse applications across various fields:

  • Food Industry: Used as a thickening agent, stabilizer, or emulsifier in sauces, dressings, and baked goods due to its improved solubility and texture-enhancing properties.
  • Pharmaceuticals: Employed as a binder or excipient in drug formulations because of its biocompatibility and modified release profiles.
  • Biotechnology: Utilized in research for studying starch metabolism and enzyme interactions due to its unique structural characteristics.

Properties

CAS Number

113894-91-0

Product Name

Amylopectin, acetate phosphate

Molecular Formula

C16H17NO2S

Synonyms

Amylopectin, acetate phosphate

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